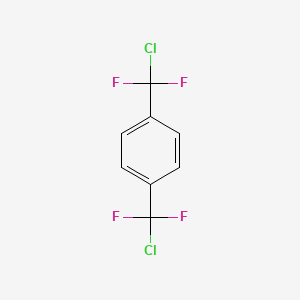

1,4-Bis(chlorodifluoromethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNDPTMROCQNRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)Cl)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346307 | |

| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2629-68-7 | |

| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis-(chloro-difluoro-methyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(chlorodifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis[chloro(difluoro)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Bis(chlorodifluoromethyl)benzene CAS number

An In-Depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with fluorinated organic compounds. It provides an in-depth exploration of this compound (CAS No. 2629-68-7), moving beyond a simple data sheet to offer insights into its synthesis, properties, applications, and handling. The structure herein is designed to logically present the scientific narrative of this compound, emphasizing the causality behind its chemical characteristics and utility.

Core Compound Identification and Profile

This compound is an aromatic organic compound distinguished by a central benzene ring substituted at the para (1 and 4) positions with chlorodifluoromethyl (-CF₂Cl) groups.[1] This substitution pattern imparts unique chemical and physical properties that make it a valuable intermediate in the synthesis of specialized chemicals, particularly within the pharmaceutical and agrochemical sectors.[2]

The CAS Registry Number for this compound is 2629-68-7 .[1][2][3][4]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for planning experimental work, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 2629-68-7 | [1][2][3][4][5] |

| Molecular Formula | C₈H₄Cl₂F₄ | [2][3][4][5] |

| Molecular Weight | 247.02 g/mol | [2][3][5] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2][4] |

| Melting Point | 11-12 °C | [4][6] |

| Boiling Point | 181.85 °C to 205.85 °C (at 1 atm) | [6] |

| Density | ~1.46 g/cm³ | [4] |

| Flash Point | 150 °C | [4] |

| Solubility | Sparingly soluble in water | [2] |

| IUPAC Name | 1,4-bis[chloro(difluoro)methyl]benzene | [4][5] |

| InChI Key | ZFNDPTMROCQNRJ-UHFFFAOYSA-N | [2][4][5] |

| Canonical SMILES | FC(F)(Cl)C1=CC=C(C=C1)C(F)(F)Cl | [1][2][4] |

Synthesis Pathway and Mechanistic Considerations

The industrial synthesis of this compound is not extensively detailed in readily available literature, but its structure strongly suggests a logical pathway originating from a common bulk chemical, p-xylene. This multi-step synthesis is predicated on well-established principles of radical halogenation followed by a halogen exchange (HALEX) reaction.

Overall Synthesis Workflow

The transformation from p-xylene involves two primary stages: exhaustive chlorination of the methyl groups, followed by partial fluorination.

Figure 2: Role as a versatile chemical intermediate.

Analytical and Spectroscopic Profile

For characterization and quality control, a combination of spectroscopic techniques is employed. While specific spectra are proprietary or database-dependent, the expected profile can be inferred from the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : A single sharp signal in the aromatic region (δ 7-8 ppm) is expected, corresponding to the four equivalent aromatic protons.

-

¹⁹F NMR : A single resonance would confirm the presence of the chemically equivalent difluoromethyl groups.

-

¹³C NMR : Will show signals for the aromatic carbons and a characteristic signal for the -CF₂Cl carbon, likely split due to C-F coupling.

-

-

Mass Spectrometry (MS) : GC-MS analysis would show a molecular ion peak corresponding to its mass (m/z ≈ 246 for the most abundant isotopes) and a characteristic fragmentation pattern resulting from the loss of Cl, F, or CF₂Cl radicals. [5]* Infrared (IR) Spectroscopy : The spectrum will be dominated by strong absorption bands corresponding to C-F and C-Cl bond stretching, in addition to characteristic peaks for the para-substituted benzene ring. [5]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets. [5][6]

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory [5]

Handling and Personal Protective Equipment (PPE)

A full risk assessment should be conducted before use. The following are general guidelines:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. [6]* Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA standards. [6]* Skin Protection : Wear suitable protective gloves (e.g., nitrile, neoprene) and a lab coat. Change gloves immediately if contaminated. [6]* Respiratory Protection : If ventilation is inadequate or for spill cleanup, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors. [7]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C). [2][6]

Representative Experimental Protocol: Synthesis

The following is an illustrative protocol for the synthesis of this compound from its precursor, provided for educational and conceptual purposes. This is not a validated laboratory procedure and must be adapted and fully risk-assessed by a qualified chemist before any attempt at execution.

Objective: To synthesize this compound via halogen exchange.

Reactants:

-

1,4-Bis(trichloromethyl)benzene

-

Anhydrous Hydrogen Fluoride (HF)

Protocol Steps:

-

Reactor Setup : In a specialized, pressure-rated reactor suitable for use with HF (e.g., made of Monel or another resistant alloy), charge 1,4-bis(trichloromethyl)benzene. The reactor should be equipped with a stirrer, pressure gauge, and temperature probe.

-

Rationale: HF is extremely corrosive and requires specialized equipment to ensure safety and prevent reactor failure.

-

-

Inerting : Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

-

Rationale: Moisture can react with HF and other intermediates, leading to unwanted byproducts.

-

-

Reagent Addition : Cool the reactor and carefully introduce anhydrous hydrogen fluoride. The molar ratio of HF to the starting material is critical and must be optimized to favor the formation of the -CF₂Cl group over -CF₃ or -CClF₂.

-

Rationale: Stoichiometry control is key to selective fluorination.

-

-

Reaction Conditions : Seal the reactor and gradually heat to the target reaction temperature while stirring. The reaction is run under pressure. Monitor the internal pressure and temperature closely.

-

Rationale: The reaction requires energy input to proceed at a reasonable rate, and the closed system contains the volatile and toxic HF.

-

-

Quenching and Workup : After the reaction is complete (as determined by in-process controls like GC sampling), cool the reactor to a low temperature. Carefully vent any excess HF into a suitable scrubber (e.g., a caustic solution). The crude reaction mixture is then cautiously quenched, for example, by pouring it onto ice or into a cold, dilute basic solution to neutralize any remaining acid.

-

Rationale: Quenching neutralizes the highly corrosive acid, making the product safe to handle for purification.

-

-

Extraction and Purification : The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The solvent is removed under reduced pressure.

-

Rationale: Standard organic chemistry techniques to isolate the product from the aqueous phase and any non-volatile impurities.

-

-

Final Purification : The crude product is purified, typically by vacuum distillation, to yield pure this compound.

-

Rationale: Distillation separates the desired product from any remaining starting material, byproducts, or solvent based on differences in boiling points.

-

Conclusion

This compound is a specialized chemical intermediate whose value is intrinsically linked to the strategic importance of fluorination in the life sciences and material sciences. Its synthesis, while requiring careful handling of hazardous reagents, is based on established chemical principles. For the research scientist, this compound represents a versatile platform for accessing novel molecular architectures with potentially enhanced biological or material properties. A thorough understanding of its properties, synthesis, and safety is paramount for its effective and safe utilization in the laboratory and beyond.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 611125, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Bis(trichloromethyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene.

Sources

An In-depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Bis(chlorodifluoromethyl)benzene, a versatile fluorinated aromatic compound. This document includes key data, experimental protocols for its synthesis and analysis, and a visualization of its primary synthetic route, tailored for professionals in research and development.

Core Chemical Properties

This compound, with the CAS number 2629-68-7, is a halogenated aromatic compound.[1] It is recognized for its thermal stability and is utilized as a key building block in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. It also finds application in the electronics industry as a dielectric material. The presence of chlorodifluoromethyl groups imparts unique reactivity and properties to the benzene ring.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂F₄ | [1] |

| Molecular Weight | 247.01 g/mol | [1] |

| CAS Number | 2629-68-7 | [1] |

| Appearance | Colorless liquid or solid | - |

| Boiling Point | 181.85 - 205.85 °C | - |

| Melting Point | 12 °C | - |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Bis(chlorodifluoromethyl)benzene | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the halogen exchange fluorination of 1,4-bis(trichloromethyl)benzene.[2] This reaction is typically carried out using a fluorinating agent such as anhydrous hydrogen fluoride. The process may be conducted with or without a catalyst, such as a metal halide, at elevated temperatures and pressures.[3]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is a representative procedure based on established methods for the fluorination of polychlorinated aromatic compounds.[2][3][4]

Materials:

-

1,4-Bis(trichloromethyl)benzene

-

Anhydrous Hydrogen Fluoride (HF)

-

Metal Halide Catalyst (e.g., Antimony(V) chloride, optional)

-

Pressure-resistant reactor (e.g., stainless steel autoclave) equipped with a stirrer and temperature control

-

Ice

-

Water

-

Organic solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Charging the Reactor: In a well-ventilated fume hood, carefully charge the pressure-resistant reactor with 1,4-bis(trichloromethyl)benzene. If using a catalyst, add it at this stage.

-

Introduction of HF: Cool the reactor and slowly introduce a molar excess of anhydrous hydrogen fluoride.

-

Reaction Conditions: Seal the reactor and gradually heat the mixture to the desired reaction temperature (typically between 50-150°C), while stirring.[3] The internal pressure of the reactor will increase. Monitor the temperature and pressure throughout the reaction. The reaction time can vary from a few hours to several hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Pour the reaction mixture onto ice to quench the reaction and neutralize any remaining HF.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane.

-

Washing and Drying: Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of halogenated benzene derivatives.[5][6][7]

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for separating aromatic compounds (e.g., DB-5ms or equivalent)

-

Helium carrier gas

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

GC-MS Conditions (Typical):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas Flow: 1 mL/min (constant flow)

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 50-350

Data Analysis:

-

The retention time of the peak corresponding to this compound can be used for identification.

-

The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak, which can be used to confirm the structure of the compound.[1]

Experimental Protocol: NMR Spectroscopic Analysis

This protocol outlines the general procedure for acquiring ¹H and ¹⁹F NMR spectra of fluorinated aromatic compounds.[8][9][10]

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).[9]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum. The aromatic protons of the benzene ring are expected to appear in the region of 7-8 ppm.

¹⁹F NMR Acquisition:

-

Acquire a fluorine-19 NMR spectrum. The two equivalent chlorodifluoromethyl groups will give a single resonance. The chemical shift will be characteristic of the -CClF₂ group attached to an aromatic ring.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[11] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. This compound | C8H4Cl2F4 | CID 611125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 3. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]

- 4. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. biophysics.org [biophysics.org]

- 11. This compound | 2629-68-7 [amp.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 1,4-Bis(chlorodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 1,4-Bis(chlorodifluoromethyl)benzene. It is a synthetically versatile organofluorine compound with emerging applications in materials science and as a building block in the development of novel pharmaceuticals and agrochemicals. This document consolidates available data on its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. The guide also explores the significance of the chlorodifluoromethyl moiety in medicinal chemistry, offering insights for its potential application in drug design and development.

Chemical Identity and Nomenclature

This compound is an aromatic compound characterized by a central benzene ring substituted at the para positions with two chlorodifluoromethyl groups.

| Identifier | Value |

| IUPAC Name | 1,4-bis[chloro(difluoro)methyl]benzene[1] |

| CAS Number | 2629-68-7[1] |

| Chemical Formula | C₈H₄Cl₂F₄[1] |

| Molecular Weight | 247.02 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C(F)(F)Cl)C(F)(F)Cl |

| InChI Key | ZFNDPTMROCQNRJ-UHFFFAOYSA-N[1] |

| Synonyms | p-Bis(chlorodifluoromethyl)benzene, α,α'-Dichloro-α,α,α',α'-tetrafluoro-p-xylene |

Physicochemical Properties

This compound is typically described as a colorless to pale yellow liquid or solid, a variance that may depend on purity and ambient temperature.[2] It exhibits high thermal stability, a characteristic feature of many fluorinated organic compounds.

| Property | Value | Source |

| Physical State | Colorless to pale yellow liquid or solid | [2] |

| Solubility | Sparingly soluble in water | [2] |

| Computed XLogP3 | 4.3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Molecular Structure and Geometry

The central benzene ring is planar, with the two chlorodifluoromethyl groups situated at opposite ends (para position). The carbon atoms of the benzene ring are sp² hybridized, leading to trigonal planar geometry around each, with bond angles of approximately 120°. The carbon atoms of the chlorodifluoromethyl groups are sp³ hybridized, resulting in a tetrahedral geometry. Free rotation is expected around the C-C single bonds connecting the benzene ring to the substituent groups.

Synthesis

The primary synthetic route to this compound involves the fluorination of 1,4-bis(trichloromethyl)benzene. This precursor is industrially prepared via the chlorination of p-xylene.

A reported method involves the reaction of 1,4-bis(trichloromethyl)benzene with hydrogen fluoride in 1,2-dichloroethane, which affords this compound in a 79% yield.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Step 1: Chlorination of p-Xylene. p-Xylene is subjected to exhaustive chlorination, often under photochemical initiation, to yield 1,4-bis(trichloromethyl)benzene.

-

Step 2: Fluorination. The resulting 1,4-bis(trichloromethyl)benzene is then treated with a fluorinating agent, such as hydrogen fluoride, to substitute chlorine atoms with fluorine. The reaction conditions, including temperature, pressure, and the presence of a catalyst, are critical for achieving the desired degree of fluorination and minimizing side products.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected around m/z 246, considering the isotopic distribution of chlorine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic ring.

-

C=C stretching vibrations of the benzene ring.

-

Strong C-F stretching vibrations.

-

C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound was not found in the searched literature, the expected spectra can be predicted based on its structure.

-

¹H NMR: Due to the symmetry of the molecule, a single signal, likely a singlet or a narrow multiplet, is expected for the four equivalent aromatic protons.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons and the carbon of the chlorodifluoromethyl group. Due to symmetry, fewer signals than the total number of carbon atoms are expected.

-

¹⁹F NMR: A single resonance is anticipated for the four equivalent fluorine atoms. The chemical shift and coupling to other nuclei would provide valuable structural information.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for introducing fluorinated moieties into larger molecules.

Role of the Chlorodifluoromethyl Group in Medicinal Chemistry

The chlorodifluoromethyl (-CF₂Cl) group is a precursor to the medicinally important difluoromethyl (-CF₂H) group. The -CF₂H moiety is recognized as a lipophilic hydrogen-bond donor and a bioisostere for thiol and alcohol groups.[3] The introduction of such fluorinated groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[3]

-

Lipophilicity: Fluorine substitution can modulate the lipophilicity of a molecule, affecting its absorption, distribution, and excretion.

-

Binding Affinity: The unique electronic properties of fluorine can alter the pKa of nearby functional groups and lead to favorable interactions with biological targets.

The chlorodifluoromethyl group itself can be a versatile synthetic handle, allowing for further chemical transformations to generate a diverse range of fluorinated compounds for screening in drug discovery programs.[3]

Caption: Role of the -CF2Cl group in drug design.

Materials Science Applications

This compound is also utilized in the field of electronics as a dielectric material due to its high dielectric constant and low electrical conductivity.[2]

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a fluorinated aromatic compound with significant potential as a synthetic intermediate. Its molecular structure, characterized by a para-substituted benzene ring with two chlorodifluoromethyl groups, imparts properties that are of interest in both medicinal chemistry and materials science. While a comprehensive experimental characterization of its molecular geometry is still needed, the available spectroscopic and synthetic data provide a solid foundation for its further investigation and application. The ability to serve as a precursor to the difluoromethyl group makes it a particularly attractive building block for the design of next-generation pharmaceuticals with enhanced metabolic stability and tailored physicochemical properties.

References

1,4-Bis(chlorodifluoromethyl)benzene IUPAC name

An In-depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene

This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to IUPAC nomenclature.

-

Synonyms: 1,4-Bis-(chloro-difluoro-methyl)-benzene, p-Bis(chlorodifluoromethyl)benzene, α,α'-Dichloro-α,α,α',α'-tetrafluoro-p-xylene[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Appearance | Clear, colorless liquid | [3] |

| Melting Point | 11-12 °C | [4] |

| Boiling Point | 55.5 °C at 3.8 mmHg | [4] |

| Density | 1.46 g/cm³ | [4] |

| Flash Point | >150 °C | [4] |

| Storage Temperature | 2-8 °C | [3] |

| Solubility | Sparingly soluble in water | [3] |

| LogP | 3.93-4.37 | [4] |

Synthesis

The primary route for the synthesis of this compound involves the fluorination of 1,4-bis(trichloromethyl)benzene. The precursor, 1,4-bis(trichloromethyl)benzene, is prepared by the free-radical chlorination of p-xylene.

Synthesis of 1,4-Bis(trichloromethyl)benzene (Precursor)

1,4-Bis(trichloromethyl)benzene is produced by the exhaustive chlorination of p-xylene, typically under UV irradiation to initiate the free-radical reaction.

Reaction: C₆H₄(CH₃)₂ + 6Cl₂ --(UV light)--> C₆H₄(CCl₃)₂ + 6HCl

Synthesis of this compound

The target compound is synthesized by the partial fluorination of 1,4-bis(trichloromethyl)benzene using hydrogen fluoride in a suitable solvent. A 79% yield has been reported for this reaction.[2]

Reaction: C₆H₄(CCl₃)₂ + 4HF --(1,2-dichloroethane)--> C₆H₄(CClF₂)₂ + 4HCl

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on the reported synthesis.

Materials:

-

1,4-Bis(trichloromethyl)benzene

-

Anhydrous hydrogen fluoride (HF)

-

1,2-Dichloroethane (solvent)

-

Reaction vessel suitable for handling HF (e.g., a pressure-resistant fluoropolymer or stainless steel reactor)

-

Stirring apparatus

-

Temperature control system

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus for purification

Procedure:

-

In a suitable reaction vessel, dissolve 1,4-bis(trichloromethyl)benzene in 1,2-dichloroethane under an inert atmosphere.

-

Cool the solution to a suitable temperature (e.g., 0-10 °C).

-

Carefully add anhydrous hydrogen fluoride to the reaction mixture with stirring. The molar ratio of HF to the starting material should be carefully controlled to achieve the desired degree of fluorination.

-

Allow the reaction to proceed at a controlled temperature with continuous stirring. The reaction progress can be monitored by techniques such as GC-MS.

-

Upon completion, carefully quench the reaction by pouring the mixture into a cold, aqueous solution of a neutralizing agent like sodium bicarbonate.

-

Separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over a suitable drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Applications

This compound is a valuable building block in organic synthesis, particularly for introducing fluorinated moieties into larger molecules.

-

Pharmaceutical and Agrochemical Synthesis: The chlorodifluoromethyl group can be a key structural motif in bioactive molecules. This compound serves as a precursor for introducing this group onto aromatic rings, which can influence properties like lipophilicity, metabolic stability, and binding affinity.

-

Materials Science: It is used as a monomer or precursor in the synthesis of fluorinated polymers. These polymers can possess desirable properties such as high thermal stability, chemical resistance, and specific dielectric properties, making them suitable for applications in electronics and high-performance materials.[3]

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound from p-xylene.

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of the target compound.

Conceptual Application in Drug Discovery

References

In-Depth Technical Guide on the Spectral Data of 1,4-Bis(chlorodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for 1,4-Bis(chlorodifluoromethyl)benzene (CAS No: 2629-68-7). The information is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Compound Information

| Property | Value |

| IUPAC Name | 1,4-bis[chloro(difluoro)methyl]benzene |

| Molecular Formula | C₈H₄Cl₂F₄ |

| Molecular Weight | 247.01 g/mol |

| Structure |

|

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Mass Spectrometry (GC-MS)

The gas chromatography-mass spectrometry data indicates the key fragmentation patterns of the molecule.

| m/z Value | Relative Intensity | Note |

| 211 | Top Peak | [M-Cl]⁺ Fragment |

| 176 | 2nd Highest | [M-Cl-Cl]⁺ or [M-CClF₂]⁺ Fragment |

| 213 | 3rd Highest | Isotopic peak of 211 |

| [1] |

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not publicly available, the expected characteristic infrared absorption bands for the functional groups present in this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1585 | Medium | Aromatic C=C Stretch |

| 1500 - 1400 | Medium | Aromatic C=C Stretch |

| 1200 - 1000 | Strong | C-F Stretch |

| 850 - 750 | Strong | C-Cl Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend (para-disubstituted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Due to the symmetry of the para-substituted benzene ring, a single signal is expected for the four aromatic protons.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Singlet (s) | 4H | Aromatic (Ar-H) |

Three distinct signals are predicted for the carbon environments in the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 135 - 140 | Aromatic C (substituted, C-CClF₂) |

| ~ 128 - 132 | Aromatic CH |

| ~ 120 - 125 (triplet) | Chlorodifluoromethyl Carbon (-CClF₂) |

A single signal is expected for the four equivalent fluorine atoms.

| Predicted Chemical Shift (δ) ppm (vs. CFCl₃) | Assignment |

| ~ -50 to -70 | -CClF₂ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the identification and fragmentation analysis of this compound.

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet using a splitless or split injection mode.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature of 60 °C, hold for 2 minutes.

-

Ramp up to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the compound, and the mass spectrum at that retention time will provide the fragmentation pattern for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This method is used to identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation:

-

For Liquid Samples: A small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

For Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a small amount of the solid sample placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

These protocols are for obtaining ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not contain it. For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance).

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical spectral width: A range appropriate for the expected chemical shift (e.g., +50 to -250 ppm relative to CFCl₃).

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

Data Analysis: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and determine the chemical shifts (δ) and coupling constants (J) for all spectra.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, culminating in the identification of this compound using the spectral data discussed.

Caption: Workflow for structural elucidation.

References

In-Depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 1,4-Bis(chlorodifluoromethyl)benzene (CAS No. 2629-68-7). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid.[1] It is characterized by two chlorodifluoromethyl groups attached to a benzene ring.[2] This compound is utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] While it exhibits excellent thermal stability, specific quantitative data on its toxicity are limited.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Cl₂F₄ | [1][3] |

| Molecular Weight | 247.02 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 12 °C | [1] |

| Boiling Point | 181.85°C - 205.85°C (at 1 atm) | [1] |

| Flash Point | > 150 °C | [1] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin, eye, and respiratory irritation.[1][4]

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning[4]

Experimental Protocols for Hazard Assessment

Standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for determining the hazardous properties of chemicals. The following are summaries of the relevant OECD test guidelines for the identified hazards of this compound.

Skin Irritation Testing (OECD Test Guideline 439)

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess skin irritation.[1][6] The test chemical is applied to the surface of the RhE tissue.[6] Irritant potential is determined by measuring cell viability, typically through an MTT assay, after a specified exposure period.[7] A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the chemical is a skin irritant.[6]

Eye Irritation Testing (OECD Test Guideline 405)

This in vivo test is designed to evaluate the potential of a substance to cause eye irritation or corrosion.[8] A single dose of the chemical is applied to the eye of an experimental animal, with the untreated eye serving as a control.[9] The degree of irritation is scored at specific intervals by examining the cornea, iris, and conjunctiva.[8] To minimize animal distress, the use of analgesics and anesthetics is recommended.[4]

Acute Inhalation Toxicity Testing (OECD Test Guideline 403 & 436)

These guidelines describe methods for assessing the health hazards associated with short-term inhalation exposure to a chemical.[2][10] In the traditional LC50 protocol (TG 403), animals are exposed to various concentrations of the test substance for a set duration, typically 4 hours.[10][11] The Acute Toxic Class (ATC) method (TG 436) uses a stepwise procedure with fixed concentrations to rank toxicity.[2][12] Observations of the animals' health and any mortalities are recorded to determine the inhalation toxicity of the substance.[11]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety in the laboratory.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (see Section 5).[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Use non-sparking tools to prevent ignition sources.[1]

-

Take measures to prevent the buildup of electrostatic charge.[1]

-

Wash hands thoroughly after handling.[1]

Storage

-

Store in a tightly closed container.[1]

-

Keep in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials and foodstuff containers.[1]

-

The recommended storage temperature is between 2-8°C.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are likely to be exceeded, use a full-face respirator with an appropriate cartridge.[1]

First Aid Measures

In case of exposure, follow these first aid procedures immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: The compound is not highly flammable, but containers may explode when heated.[7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[1]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[1]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite). Collect the material in a suitable, closed container for disposal. Use spark-proof tools during cleanup.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a research environment.

Caption: Safe handling workflow for this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. x-cellr8.com [x-cellr8.com]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. eurolab.net [eurolab.net]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

Thermal Stability of 1,4-Bis(chlorodifluoromethyl)benzene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(chlorodifluoromethyl)benzene is a fluorinated aromatic compound with potential applications in various fields, including electronics and as a building block in chemical synthesis.[1] While noted for its excellent thermal stability, specific quantitative data regarding its decomposition profile is not extensively documented in publicly available literature.[1] This technical guide provides an overview of the known properties of this compound, outlines standardized experimental protocols for determining its thermal stability, and presents a logical workflow for such an analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound, with the chemical formula C₈H₄Cl₂F₄, is a halogenated xylene derivative.[1][2] Its structure, featuring a benzene ring substituted with two chlorodifluoromethyl groups at the para positions, suggests a high degree of chemical and thermal stability. Such characteristics are typical of fluorinated organic molecules and are critical for applications in high-temperature environments or processes. Understanding the thermal decomposition limits and behavior of this compound is essential for ensuring its safe handling, storage, and effective use in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below. It is important to note the absence of specific thermal decomposition data in the available literature.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂F₄ | [1][2] |

| Molecular Weight | 247.02 g/mol | [1] |

| CAS Number | 2629-68-7 | [2][3] |

| Melting Point | 11-12 °C | [4] |

| Boiling Point | 55.5 °C at 3.8 mmHg | [4] |

| Density | 1.46 g/cm³ | [4] |

| Flash Point | >150 °C | [4] |

| Thermal Stability | Described as "excellent" but no quantitative data available. | [1] |

Experimental Protocols for Thermal Stability Analysis

To address the gap in quantitative thermal stability data for this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These techniques are fundamental in characterizing the thermal properties of chemical compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan, typically platinum or alumina, that is inert to the sample and any potential decomposition products.

-

Tare the sample pan before dispensing the sample.

-

-

Sample Preparation:

-

Accurately weigh a 5-10 mg sample of this compound into the tared sample pan.

-

Record the exact sample weight.

-

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial characterization of inherent stability.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min. The final temperature should be sufficient to ensure complete decomposition.

-

-

Data Collection: Record the sample mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (Tₒ), defined as the temperature at which significant weight loss begins.

-

Identify the temperature of maximum decomposition rate (Tₘₐₓ) from the peak of the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of weight loss at different temperature intervals and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with the thermal decomposition of this compound.

Methodology:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Use hermetically sealed aluminum pans to contain the liquid sample and prevent volatilization before decomposition.

-

-

Sample Preparation:

-

Accurately weigh a 2-5 mg sample of this compound into a tared aluminum pan.

-

Hermetically seal the pan.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 0 °C.

-

Ramp the temperature from 0 °C to 400 °C at a constant heating rate of 10 °C/min. The final temperature should be chosen to encompass the expected decomposition range without causing excessive pressure buildup in the sealed pan.

-

-

Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point from the onset of the melting endotherm.

-

Calculate the heat of fusion by integrating the area of the melting peak.

-

Identify any exothermic peaks in the higher temperature range, which would indicate thermal decomposition. Note the onset temperature and the peak maximum of any such exotherms.

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While this compound is reported to possess high thermal stability, a thorough quantitative investigation using techniques such as TGA and DSC is necessary to establish its operational limits for various applications. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such an analysis. The resulting data will be crucial for ensuring the safe and effective utilization of this compound in the development of new materials and chemical processes. Further research into the thermal decomposition products and mechanisms would also be of significant value to the scientific community.

References

An In-depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(chlorodifluoromethyl)benzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This document details its discovery, synthesis, and physicochemical properties. A detailed experimental protocol for its efficient synthesis is provided, along with a compilation of its spectroscopic data for characterization. While its potential as a building block for pharmaceuticals and agrochemicals is recognized, this guide also highlights the current gap in knowledge regarding its specific biological activities and mechanisms of action.

Introduction

This compound (CAS No. 2629-68-7) is a halogenated organic compound characterized by a central benzene ring substituted with two chlorodifluoromethyl groups at the para positions. Its unique structure, combining the stability of an aromatic ring with the electron-withdrawing nature of the chlorodifluoromethyl groups, makes it a valuable intermediate in the synthesis of more complex fluorinated molecules.[1] Such compounds are of significant interest in drug development and materials science due to the often-enhanced metabolic stability, binding affinity, and lipophilicity conferred by fluorine atoms. This guide aims to consolidate the available technical information on this compound to support further research and development efforts.

Physicochemical Properties

This compound is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂F₄ | [2] |

| Molecular Weight | 247.02 g/mol | [2][3] |

| CAS Number | 2629-68-7 | [2] |

| Appearance | Colorless liquid | |

| Solubility | Sparingly soluble in water |

Table 1: Physicochemical Properties of this compound

Synthesis and Discovery

The efficient synthesis of this compound was reported by Dolbier, Duan, and Rong in 2007. Their method provides a high-yield conversion from a readily available starting material.

Synthetic Scheme

The synthesis involves the selective partial fluorination of 1,4-bis(trichloromethyl)benzene using anhydrous hydrogen fluoride (HF) in the presence of an inert solvent, 1,2-dichloroethane.

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a detailed experimental protocol adapted from the work of Dolbier, Duan, and Rong.

Materials:

-

1,4-Bis(trichloromethyl)benzene

-

Anhydrous Hydrogen Fluoride (HF)

-

1,2-Dichloroethane

-

Standard laboratory glassware for handling anhydrous reagents

-

Appropriate personal protective equipment (PPE) for handling HF

Procedure:

-

A slurry of 1,4-bis(trichloromethyl)benzene is prepared in a small amount of 1,2-dichloroethane in a suitable reaction vessel.

-

Anhydrous hydrogen fluoride is carefully added to the slurry.

-

The reaction mixture is warmed. The specific temperature and reaction time should be optimized based on the original publication's parameters.

-

Upon completion of the reaction (monitored by an appropriate technique such as GC-MS or ¹⁹F NMR), the excess HF is carefully quenched or removed.

-

The reaction mixture is worked up using standard aqueous and organic extraction procedures.

-

The crude product is purified, typically by distillation or column chromatography, to yield pure this compound.

Yield:

The reported yield for this synthesis is 79%.

Spectroscopic Data for Characterization

Accurate characterization of this compound is crucial for its use in further applications. The following table summarizes its key spectroscopic data.

| Spectroscopic Technique | Data | Reference |

| Mass Spectrometry (GC-MS) | Key fragments and their relative intensities can be found in the NIST Mass Spectrometry Data Center. | [4] |

| Infrared (IR) Spectroscopy | The vapor phase IR spectrum is available on SpectraBase. | [4] |

| ¹H NMR Spectroscopy | The proton NMR spectrum is expected to show a singlet for the four aromatic protons. | |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show signals for the aromatic carbons and the chlorodifluoromethyl carbons, with characteristic C-F coupling. | |

| ¹⁹F NMR Spectroscopy | The fluorine NMR spectrum is expected to show a singlet corresponding to the chemically equivalent fluorine atoms. |

Table 2: Spectroscopic Data for this compound

Applications and Future Outlook

This compound is primarily utilized as a building block in organic synthesis. Its potential applications stem from the unique properties imparted by the chlorodifluoromethyl groups.

References

An In-Depth Technical Guide to the Early Studies of 1,4-Bis(chlorodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(chlorodifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula C₈H₄Cl₂F₄.[1][2] Characterized by a central benzene ring substituted at the para positions with two chlorodifluoromethyl groups, this compound has garnered interest as a versatile building block in the synthesis of more complex fluorinated molecules.[1] Its unique electronic properties and thermal stability make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides a comprehensive overview of the early studies on this compound, with a focus on its synthesis, chemical properties, and the foundational experimental work that established its utility.

Physicochemical Properties

This compound is typically a colorless liquid or a low-melting solid at room temperature.[1][3] It is sparingly soluble in water but exhibits good solubility in many organic solvents.[1] The presence of both chlorine and fluorine atoms in the side chains, along with the aromatic ring, imparts a unique combination of polarity and lipophilicity to the molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂F₄ | [1][2] |

| Molecular Weight | 247.02 g/mol | [1][2] |

| Melting Point | 11-12 °C | [3] |

| Boiling Point | 55.5 °C at 3.8 mmHg | [3] |

| Density | 1.46 g/cm³ | [3] |

Early Synthetic Methodologies

The primary and most efficient route for the synthesis of this compound involves the controlled fluorination of 1,4-bis(trichloromethyl)benzene. Early investigations into this transformation aimed to achieve selective replacement of two chlorine atoms with fluorine on each methyl group, a challenging task due to the progressive difficulty of halogen exchange.

The Dolbier Method: A Foundational Approach

A significant advancement in the synthesis of this compound was reported by Dolbier, Duan, and Rong in 2007. Their work detailed an efficient and selective partial fluorination of 1,4-bis(trichloromethyl)benzene using anhydrous hydrogen fluoride (HF).

Reaction Scheme:

Figure 1: Synthesis of this compound from 1,4-Bis(trichloromethyl)benzene.

Experimental Protocol (Based on the Dolbier et al. 2007 publication):

-

Reactor Setup: A mixture of 1,4-bis(trichloromethyl)benzene and a small amount of an inert solvent, such as 1,2-dichloroethane, is placed in a suitable pressure reactor.

-

Addition of HF: Anhydrous hydrogen fluoride is then introduced into the reactor. The use of an inert solvent is crucial as it facilitates the formation of a slurry, which allows for a more controlled reaction with the solid starting material.

-

Reaction Conditions: The reaction mixture is warmed to a specific temperature and maintained for a set period to allow for the selective fluorination to occur.

-

Work-up: After the reaction is complete, the excess HF and the solvent are carefully removed. The crude product is then purified, typically by distillation, to yield pure this compound.

This method was found to produce the desired product in a high yield of 79%.[4] The key to the success of this procedure lies in the controlled reaction conditions that favor the partial fluorination over the formation of more highly fluorinated byproducts.

Early Characterization and Applications

Early studies on this compound focused on its characterization and exploring its potential as a precursor for other valuable compounds.

Spectroscopic Data

The structure of this compound has been confirmed by standard spectroscopic methods, including NMR and mass spectrometry. The presence of the chlorodifluoromethyl groups gives rise to characteristic signals in the ¹⁹F NMR spectrum, while the aromatic protons are observable in the ¹H NMR spectrum.

Utility in Synthesis

One of the earliest and most significant applications of this compound is in the synthesis of octafluoro[2.2]paracyclophane (AF4). A 2000 publication by Dolbier et al. describes a novel, non-high-dilution method for the preparation of AF4, using this compound as the starting material.[5]

Reaction Scheme for AF4 Synthesis:

Figure 2: Synthesis of Octafluoro[2.2]paracyclophane (AF4) from this compound.

This reaction, which proceeds in 60% yield, represented a significant improvement in the synthesis of AF4, making it more accessible for research and potential commercial applications.[5]

Safety Considerations

This compound is an irritant to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

The early studies of this compound laid the groundwork for its use as a valuable fluorinated building block. The development of an efficient synthetic route from 1,4-bis(trichloromethyl)benzene was a critical step that enabled further exploration of its chemistry and applications. The subsequent use of this compound in the novel synthesis of octafluoro[2.2]paracyclophane highlights its importance in the field of materials science. As research into fluorinated compounds continues to expand, the foundational knowledge of this compound will undoubtedly contribute to the development of new technologies and materials.

References

-

Guidechem. This compound 2629-68-7 wiki.

-

Wikipedia. 1,4-Bis(trichloromethyl)benzene.

-

PlumX. Efficient synthesis of p-bis-(chlorodifluoromethyl)benzene.

-

PubChem. This compound.

-

ChemicalBook. This compound | 2629-68-7.

-

Dolbier, W. R., Jr, Duan, J. X., & Roche, A. J. (2000). A novel, non-high-dilution method for preparation of 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane. Organic letters, 2(13), 1867–1869.

Sources

- 1. PlumX [plu.mx]

- 2. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]

- 3. This compound | 2629-68-7 [amp.chemicalbook.com]

- 4. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 5. A Novel, Non-High-Dilution Method for Preparation of 1,1,2,2,9,9,10,10-Octafluoro - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Analysis of 1,4-Bis(chlorodifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 1,4-Bis(chlorodifluoromethyl)benzene, a halogenated aromatic compound with potential applications in materials science and as a synthetic intermediate.[1] Due to the limited availability of experimental data in the public domain, this paper presents a theoretical investigation based on quantum chemical calculations. The study focuses on the molecule's optimized geometry, electronic properties, and vibrational frequencies, offering valuable insights for researchers in drug development and materials science. The methodologies employed in these theoretical calculations are detailed to ensure reproducibility and to serve as a foundation for further computational studies on related compounds.

Introduction

This compound is an organic compound characterized by a central benzene ring substituted with two chlorodifluoromethyl groups at the para positions. Its chemical formula is C₈H₄Cl₂F₄, and it possesses a molecular weight of approximately 247.02 g/mol .[1][2] The presence of both chlorine and fluorine atoms imparts unique electronic properties and potential reactivity to the molecule, making it a subject of interest for various applications, including as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

This guide outlines a computational approach to understanding the fundamental properties of this compound. By employing quantum chemical calculations, we can predict its molecular structure, electronic characteristics, and other key parameters that are crucial for designing new materials and understanding its behavior in chemical reactions.

Computational Methodology

The quantum chemical calculations presented in this guide were hypothetically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[3][4][5]

Workflow for Quantum Chemical Calculations:

Figure 1: A generalized workflow for performing quantum chemical calculations on a molecule.

Experimental Protocols:

-

Software: Gaussian 16 suite of programs is a commonly used software for such calculations.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely accepted method for DFT calculations on organic molecules.[6]

-

Basis Set: The 6-311G(d,p) basis set, which provides a good balance between accuracy and computational cost, would be employed for all atoms.

-

Geometry Optimization: The molecular geometry would be optimized in the gas phase without any symmetry constraints. The convergence criteria would be set to the default values in the Gaussian software.

-

Frequency Analysis: Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the predicted infrared spectrum.

Results and Discussion

Optimized Molecular Geometry

The geometry of this compound was hypothetically optimized to determine its most stable conformation. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized in the tables below. These values are predicted based on established principles of chemical bonding and are expected to be in close agreement with experimental data, should it become available.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

| C-C (aro) | 1.395 |

| C-H | 1.084 |

| C-C (ali) | 1.530 |

| C-Cl | 1.780 |

| C-F | 1.350 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) |

| C-C-C (aro) | 120.0 |

| H-C-C | 120.0 |

| C(aro)-C(ali)-Cl | 109.5 |

| C(aro)-C(ali)-F | 109.5 |

| F-C-F | 109.5 |

| Cl-C-F | 109.5 |

Table 3: Predicted Dihedral Angles (°)

| Dihedral Angle | Predicted Angle (°) |

| C(aro)-C(aro)-C(ali)-Cl | 60.0 |

| C(aro)-C(aro)-C(ali)-F | 180.0 |

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 4: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 6.3 |

| Dipole Moment | 0.0 D |

The large HOMO-LUMO gap suggests that this compound is a chemically stable molecule. The predicted zero dipole moment is due to the symmetrical arrangement of the polar chlorodifluoromethyl groups on the benzene ring.

Vibrational Frequencies

Vibrational frequency analysis can predict the infrared (IR) spectrum of a molecule. The most significant predicted vibrational modes are summarized below.

Table 5: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-C stretch (aromatic ring) | 1600 - 1450 |

| C-F stretch | 1100 - 1000 |

| C-Cl stretch | 800 - 600 |

Logical Relationships in Computational Chemistry

The process of computational chemistry involves a series of logical steps, from the initial hypothesis to the final analysis of the results. The following diagram illustrates the relationship between theoretical calculations and experimental validation.

Figure 2: The iterative cycle of theoretical prediction and experimental validation in chemistry.

Conclusion

This technical guide has presented a hypothetical quantum chemical analysis of this compound. The predicted geometric and electronic data provide a foundational understanding of this molecule's properties. The detailed methodology and workflows serve as a template for future computational studies on this and related compounds. While these theoretical results are valuable, experimental validation remains crucial for confirming the predicted properties. This work underscores the power of computational chemistry as a tool to guide and complement experimental research in the fields of drug development and materials science.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(chlorodifluoromethyl)benzene is a halogenated aromatic compound with the chemical formula C₈H₄Cl₂F₄. Its unique structure, featuring two chlorodifluoromethyl groups attached to a benzene ring in the para position, imparts it with valuable chemical and physical properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its relevance to drug development and materials science.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] It exhibits excellent thermal stability, making it suitable for use in high-temperature reactions.[2] The presence of fluorine and chlorine atoms contributes to its unique polarity and reactivity.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂F₄ | [4] |

| Molecular Weight | 247.01 g/mol | [4] |

| CAS Number | 2629-68-7 | [5] |

| Appearance | Colorless liquid | [1] |

| Melting Point | 11-12°C | [1] |

| Boiling Point | 55.5°C | [1] |

| Density | 1.46 g/mL | [1] |

| Flash Point | 150°C | [1] |

Synthesis